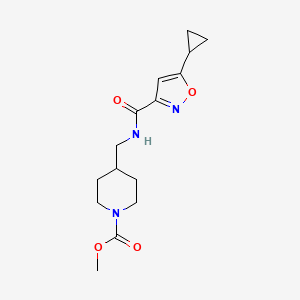

Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-[[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-21-15(20)18-6-4-10(5-7-18)9-16-14(19)12-8-13(22-17-12)11-2-3-11/h8,10-11H,2-7,9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKZMCIJAGNUEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Use in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The exact mechanism of action depends on the specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-((5-methylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Methyl 4-((5-ethylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Methyl 4-((5-propylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

Uniqueness: The presence of the cyclopropyl group in Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.

This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Further research and development could uncover even more uses and benefits.

Biologische Aktivität

Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article examines its biological activity, synthesis, and pharmacological implications based on diverse sources.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxylate and an isoxazole moiety, which are known to confer distinct biological properties. The structural formula can be represented as follows:

Synthesis Overview

The synthesis of methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate typically involves the following steps:

- Formation of Isoxazole Derivative : The cyclopropyl isoxazole is synthesized through cyclization reactions involving appropriate precursors.

- Amidation Reaction : The isoxazole derivative undergoes amidation with piperidine derivatives to form the target compound.

- Carboxylation : Final modifications may include carboxylation to enhance solubility and bioavailability.

Antiviral Properties

Research indicates that compounds similar to methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate exhibit antiviral activities, particularly against HIV. A study demonstrated that related piperidine derivatives showed significant inhibition of HIV-1 with IC₅₀ values around 25 nM, suggesting potential therapeutic applications in antiviral drug development .

Receptor Interactions

The compound's structural components suggest interactions with various receptors, including:

- CCR5 Receptor : Piperidine derivatives have been shown to act as CCR5 inhibitors, which are crucial in HIV entry into host cells. The activity against this receptor is significant for developing anti-HIV therapies .

- P2Y Receptors : The presence of isoxazole may enhance affinity for P2Y receptors, which are involved in purinergic signaling pathways linked to inflammation and pain management .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including:

- Antiviral Activity : In a study focused on piperidine derivatives, compounds exhibited potent antiviral activity against HIV with promising pharmacokinetic profiles .

- Anti-inflammatory Effects : Research on P2Y receptor antagonists indicated that modifications to the piperidine structure could lead to compounds with significant anti-inflammatory properties, making them candidates for treating conditions like asthma and chronic pain .

Data Table: Biological Activity Comparison

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.